MC-VC-Pabc-mmae
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MC-Val-Cit-PABC-Monomethyl Auristatin E (MC-VC-Pabc-mmae) is a drug-linker conjugate used in antibody-drug conjugates (ADCs). This compound combines the potent antimitotic agent Monomethyl Auristatin E (MMAE), a tubulin inhibitor, with a lysosomally cleavable dipeptide linker, Valine-Citrulline (VC), and a para-aminobenzyl carbamate (PABC) spacer . This combination allows for targeted delivery of the cytotoxic agent to cancer cells, minimizing damage to healthy cells.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of MC-VC-Pabc-mmae involves several steps:
Synthesis of the Linker: The Valine-Citrulline dipeptide is synthesized using standard peptide coupling reactions.
Attachment of PABC: The PABC spacer is attached to the dipeptide using carbamate chemistry.
Conjugation with MMAE: The final step involves conjugating the MMAE to the PABC-Valine-Citrulline linker using a maleimide-thiol reaction
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Peptide Synthesis: Automated peptide synthesizers are used for the efficient production of the Valine-Citrulline dipeptide.
High-Throughput Conjugation: High-throughput reactors facilitate the conjugation of PABC and MMAE to the dipeptide linker
化学反応の分析
Types of Reactions
MC-VC-Pabc-mmae undergoes several types of chemical reactions:
Hydrolysis: The compound can undergo hydrolysis in lysosomal environments, releasing MMAE.
Reduction: The maleimide-thiol bond can be reduced under certain conditions
Common Reagents and Conditions
Hydrolysis: Acidic conditions in lysosomes facilitate the hydrolysis of the Valine-Citrulline linker.
Reduction: Reducing agents such as dithiothreitol (DTT) can cleave the maleimide-thiol bond
Major Products
科学的研究の応用
MC-VC-Pabc-mmae has a wide range of scientific research applications:
Chemistry: Used in the development of novel ADCs for targeted cancer therapy
Biology: Studied for its role in cellular processes and mechanisms of drug delivery
Medicine: Applied in clinical trials for the treatment of various cancers, including Hodgkin lymphoma and anaplastic large cell lymphoma
Industry: Utilized in the production of ADCs for pharmaceutical companies
作用機序
MC-VC-Pabc-mmae exerts its effects through the following mechanism:
Targeted Delivery: The antibody component of the ADC targets specific antigens on cancer cells.
Internalization and Hydrolysis: Upon binding, the ADC is internalized, and the acidic environment of the lysosome hydrolyzes the Valine-Citrulline linker, releasing MMAE.
Cytotoxic Action: MMAE inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis of the cancer cell
類似化合物との比較
MC-VC-Pabc-mmae is unique compared to other similar compounds due to its specific linker and payload combination. Similar compounds include:
Auristatin: Other auristatin derivatives used in ADCs.
Camptothecins: Topoisomerase inhibitors used in ADCs.
Daunorubicins/Doxorubicins: Anthracycline antibiotics used in ADCs.
Duocarmycins: DNA alkylating agents used in ADCs.
Maytansinoids: Microtubule inhibitors used in ADCs.
Pyrrolobenzodiazepines: DNA cross-linking agents used in ADCs.
This compound stands out due to its lysosomally cleavable linker, which ensures the selective release of MMAE in the target cells, minimizing off-target effects .
特性
分子式 |
C68H107N11O15 |
---|---|
分子量 |
1318.6 g/mol |
IUPAC名 |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrolidin-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-2-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methylbutanoyl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C68H107N11O15/c1-15-43(8)59(51(92-13)38-55(83)78-37-23-27-50(78)61(93-14)44(9)62(85)71-45(10)60(84)47-24-18-16-19-25-47)76(11)57(41(4)5)65(88)75-66(89)58(42(6)7)77(12)68(91)94-39-46-29-31-48(32-30-46)72-63(86)49(26-22-35-70-67(69)90)73-64(87)56(40(2)3)74-52(80)28-20-17-21-36-79-53(81)33-34-54(79)82/h16,18-19,24-25,29-32,40-45,49-51,56-61,84H,15,17,20-23,26-28,33-39H2,1-14H3,(H,71,85)(H,72,86)(H,73,87)(H,74,80)(H3,69,70,90)(H,75,88,89)/t43-,44+,45+,49-,50-,51+,56-,57-,58-,59-,60+,61+/m0/s1 |
InChIキー |
SQEKPGWTTOMKLO-HOKPPMCLSA-N |
異性体SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)[C@@H](C(C)C)C(=O)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN4C(=O)CCC4=O |
正規SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(C(C)C)C(=O)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN4C(=O)CCC4=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。